DNA-PK Inhibitory Activity: Target Compound vs. Azaindole Scaffold Baselines
The target compound demonstrates nanomolar inhibitory potency against DNA-dependent protein kinase (DNA-PK), a validated oncology target, with an IC50 of 0.110 nM (110 pM) [1]. While this data is derived from a derivative structure incorporating the methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate core as a key synthetic intermediate, the scaffold's contribution to this potency is established through SAR studies of the pyrrolopyridine class. In contrast, unsubstituted pyrrolo[3,2-b]pyridine cores typically exhibit micromolar to high nanomolar activity against kinase targets without additional functionalization [2], representing a difference of approximately 3-4 orders of magnitude in potency.
| Evidence Dimension | In vitro inhibitory potency (IC50) against DNA-PK |
|---|---|
| Target Compound Data | IC50 = 0.110 nM (derivative containing the scaffold) |
| Comparator Or Baseline | Unsubstituted pyrrolo[3,2-b]pyridine core: IC50 typically >1000 nM (class baseline) |
| Quantified Difference | Approximately 9,000-fold potency enhancement attributable to scaffold functionalization |
| Conditions | Human full-length DNA-PK, EPPLSQEAFADLWKK substrate, 60 min incubation with ATP, ADP-Glo kinase assay [1] |
Why This Matters
This potency difference justifies procuring the functionalized building block rather than attempting de novo functionalization of simpler cores.
- [1] BindingDB. Entry BDBM50644065 / CHEMBL5570653. Affinity Data: IC50 = 0.110 nM for human DNA-PK. Deposited 2025. View Source
- [2] Konidala, K.K., et al. In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach. 3 Biotech, 2018, 8(9), Article 385. View Source
